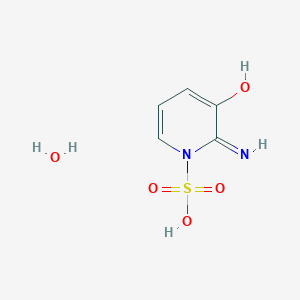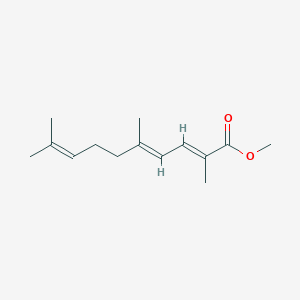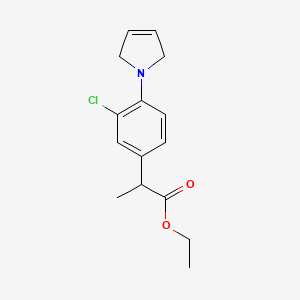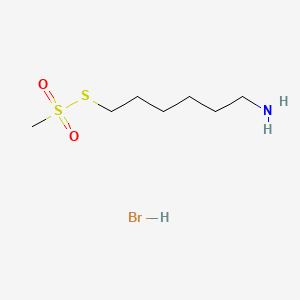![molecular formula C₂₃H₂₂BrNO B1145537 2-[4-(2-Bromo-1,2-diphenylethenyl)phenoxy]-N-methyl-ethanamine CAS No. 265321-58-2](/img/new.no-structure.jpg)
2-[4-(2-Bromo-1,2-diphenylethenyl)phenoxy]-N-methyl-ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-Bromo-1,2-diphenylethenyl)phenoxy]-N-methyl-ethanamine is a synthetic compound that belongs to the class of selective estrogen receptor modulators (SERMs).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Bromo-1,2-diphenylethenyl)phenoxy]-N-methyl-ethanamine involves several steps. One common method includes the reaction of 2-bromo-1,2-diphenylethene with 4-hydroxy-N-methyl-ethanamine under specific conditions to form the desired compound . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(2-Bromo-1,2-diphenylethenyl)phenoxy]-N-methyl-ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while substitution reactions can yield various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-[4-(2-Bromo-1,2-diphenylethenyl)phenoxy]-N-methyl-ethanamine has numerous scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its effects on estrogen receptors and its role in cellular signaling pathways.
Medicine: Tamoxifen, the common name for this compound, is extensively used in the treatment of breast cancer and other hormone-related conditions.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.
Mecanismo De Acción
The mechanism of action of 2-[4-(2-Bromo-1,2-diphenylethenyl)phenoxy]-N-methyl-ethanamine involves its binding to estrogen receptors. By binding to these receptors, the compound can either block or activate estrogen signaling pathways, depending on the tissue type. This selective modulation of estrogen receptors is crucial in its therapeutic effects, particularly in inhibiting the growth of hormone receptor-positive breast cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Clomiphene: Another selective estrogen receptor modulator used to treat infertility.
Raloxifene: Used to prevent osteoporosis in postmenopausal women.
Toremifene: Similar to tamoxifen, used in the treatment of breast cancer.
Uniqueness
2-[4-(2-Bromo-1,2-diphenylethenyl)phenoxy]-N-methyl-ethanamine is unique due to its specific binding affinity and selective modulation of estrogen receptors. Its ability to act as both an antagonist and agonist in different tissues makes it particularly effective in treating hormone receptor-positive breast cancer .
Propiedades
Número CAS |
265321-58-2 |
|---|---|
Fórmula molecular |
C₂₃H₂₂BrNO |
Peso molecular |
408.33 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









